molecular formula C19H26N2O B14776344 5-Amino-2-(dibenzylamino)pentan-1-ol

5-Amino-2-(dibenzylamino)pentan-1-ol

Cat. No.: B14776344
M. Wt: 298.4 g/mol
InChI Key: IIKHFTFCOPHXPW-UHFFFAOYSA-N
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Description

(S)-5-Amino-2-(dibenzylamino)pentan-1-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features an amino group, a dibenzylamino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-2-(dibenzylamino)pentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-5-Aminopentan-1-ol and dibenzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-5-Amino-2-(dibenzylamino)pentan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-2-(dibenzylamino)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(S)-5-Amino-2-(dibenzylamino)pentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-(dibenzylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Amino-2-(dibenzylamino)pentan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    5-Amino-2-(dibenzylamino)pentan-1-ol: The racemic mixture containing both enantiomers.

    N,N-Dibenzyl-5-aminopentanol: A structurally similar compound with different functional groups.

Uniqueness

(S)-5-Amino-2-(dibenzylamino)pentan-1-ol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and biological activity. Its combination of amino, dibenzylamino, and hydroxyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

5-amino-2-(dibenzylamino)pentan-1-ol

InChI

InChI=1S/C19H26N2O/c20-13-7-12-19(16-22)21(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,22H,7,12-16,20H2

InChI Key

IIKHFTFCOPHXPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCN)CO

Origin of Product

United States

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